Zirconiumcarbonatoxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zirconium carbonate oxide is a white, odorless solid at room temperature. It is known for its high melting point and thermal stability, making it stable at high temperatures. This compound is slightly soluble in water and almost insoluble in acid, but it dissolves in lye . Zirconium carbonate oxide has found applications in various fields due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Zirconium carbonate oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogen transfer and Meerwein–Ponndorf–Verley reduction . In biology and medicine, zirconium oxide nanoparticles exhibit anticancer, antibacterial, and antioxidant properties, making them useful in drug delivery and tissue engineering . Industrially, zirconium carbonate oxide is employed in the production of ceramics, refractories, and electronic materials due to its superior mechanical and thermal properties .

Wirkmechanismus

Target of Action

Zirconium carbonate oxide, also known as zirconia, primarily targets various industrial and biomedical applications due to its unique properties . It is used as a catalyst in chemical reactions, such as the Meerwein–Ponndorf–Verley reduction of HMF and furfural . In the biomedical field, zirconia nanoparticles have shown potential as anticancer, antibacterial, and antioxidant agents .

Mode of Action

The interaction of zirconium carbonate oxide with its targets is primarily physical or chemical. For instance, in industrial applications, zirconium carbonate oxide can undergo a process called sintering, which yields a compact and durable substance amenable to various configurations . In biomedical applications, zirconia nanoparticles interact with biological entities, potentially leading to anticancer, antibacterial, and antioxidant effects .

Biochemical Pathways

For instance, they may interact with cancer cells, bacteria, and oxidative stress pathways, leading to anticancer, antibacterial, and antioxidant effects, respectively .

Pharmacokinetics

It’s known that zirconium carbonate oxide can be produced by the thermal decomposition of zirconium carbonate, an amorphous solid .

Result of Action

The action of zirconium carbonate oxide results in various effects depending on its application. In industrial applications, it can act as a catalyst, facilitating chemical reactions . In biomedical applications, zirconia nanoparticles can exhibit anticancer, antibacterial, and antioxidant effects . Moreover, the interaction of zirconium carbonate oxide with its environment can lead to changes in its phase and morphology, affecting its properties and applications .

Action Environment

The action, efficacy, and stability of zirconium carbonate oxide can be influenced by various environmental factors. For instance, the synthesis of zirconium carbonate oxide can be affected by the plasma torch power and the gas flow rate, which can influence the composition and morphology of the resulting product .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of zirconium carbonate oxide can be achieved through several methods. One common approach involves the reaction of zirconium salts with carbonate sources under controlled conditions. For instance, zirconium nitrate can be reacted with potassium hydroxide to obtain crystalline zirconium oxide . Other methods include hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation techniques .

Industrial Production Methods: Industrial production of zirconium carbonate oxide often involves the use of zirconium dioxide and calcium carbonate. The mixture is subjected to high temperatures, typically between 1300°C and 1500°C, to achieve the desired compound . Another method includes electric arc fusion of zirconium dioxide and calcium carbonate at temperatures around 2200°C to 2300°C .

Analyse Chemischer Reaktionen

Types of Reactions: Zirconium carbonate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a catalyst in organic synthesis, facilitating reactions such as amination, Michael addition, and oxidation . Additionally, it can participate in acylation reactions with acetyl chloride to produce methyl esters .

Common Reagents and Conditions: Common reagents used in reactions involving zirconium carbonate oxide include zirconium chloride, acetyl chloride, and various organic compounds. The conditions for these reactions often involve moderate to high temperatures and the presence of catalysts to enhance reaction rates .

Major Products Formed: The major products formed from reactions involving zirconium carbonate oxide depend on the specific reaction type. For example, in acylation reactions, the primary products are methyl esters . In oxidation reactions, the products can vary based on the organic substrates used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to zirconium carbonate oxide include zirconium dioxide, zirconium chloride, and zirconium hydroxide . These compounds share some properties with zirconium carbonate oxide but differ in their specific applications and reactivity.

Uniqueness: Zirconium carbonate oxide is unique due to its high thermal stability and specific solubility characteristics. Unlike zirconium dioxide, which is primarily used in ceramics and refractories, zirconium carbonate oxide finds applications in catalysis and organic synthesis . Its ability to dissolve in lye but remain insoluble in acid distinguishes it from other zirconium compounds .

Eigenschaften

CAS-Nummer |

12671-00-0 |

|---|---|

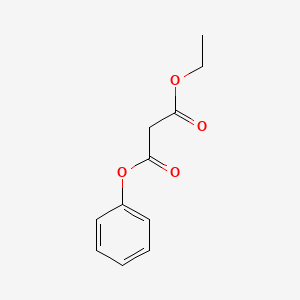

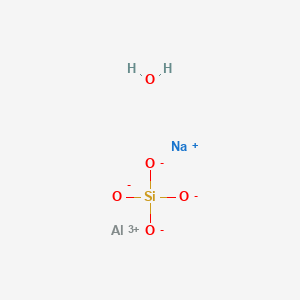

Molekularformel |

CH2O5Zr-2 |

Molekulargewicht |

185.25 g/mol |

InChI |

InChI=1S/CH2O3.H2O.O.Zr/c2-1(3)4;;;/h(H2,2,3,4);1H2;;/p-2 |

InChI-Schlüssel |

YWBVOWRHAAXQCU-UHFFFAOYSA-L |

Kanonische SMILES |

C(=O)([O-])[O-].O.[O].[Zr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.